molecular formula C12H10FN3O7S B5298152 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- CAS No. 128887-34-3

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro-

Cat. No.: B5298152
CAS No.: 128887-34-3
M. Wt: 359.29 g/mol
InChI Key: QGPBUKYVJAFVIK-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidine ring substituted with a fluoro group, an ethoxy group, and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- typically involves multiple steps. The starting materials often include pyrimidinedione derivatives and appropriate sulfonylating agents. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-((4-methoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
  • 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-6-fluoro-

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoro, ethoxy, and nitrophenylsulfonyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-ethoxy-3-nitrophenyl)sulfonyl-5-fluoropyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O7S/c1-2-23-10-4-3-7(5-9(10)16(19)20)24(21,22)15-6-8(13)11(17)14-12(15)18/h3-6H,2H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBUKYVJAFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155998
Record name 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128887-34-3
Record name 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128887343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 1-((4-ethoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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